molecular formula C20H22O5 B15062080 (2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester

Cat. No.: B15062080
M. Wt: 342.4 g/mol
InChI Key: RJGDZCCYARNEEL-HOTGVXAUSA-N
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Description

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester is a complex organic compound with potential applications in various scientific fields. This compound features a propanoic acid esterified with phenylmethyl groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester typically involves esterification reactions. One common method is the reaction of (2S)-2-(phenylmethoxy)propanoic acid with phenylmethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester functional group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis, releasing active compounds that interact with enzymes and receptors in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(Phenylmethoxy)propanoic Acid: Shares a similar structure but lacks the esterified phenylmethyl group.

    Phenylmethyl Propanoate: Similar ester structure but differs in the positioning of functional groups.

Uniqueness

(2S)-2-[(2S)-1-Oxo-2-(phenylmethoxy)propoxy]-propanoic Acid Phenylmethyl Ester is unique due to its specific esterification pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

[(2S)-1-oxo-1-phenylmethoxypropan-2-yl] (2S)-2-phenylmethoxypropanoate

InChI

InChI=1S/C20H22O5/c1-15(23-13-17-9-5-3-6-10-17)20(22)25-16(2)19(21)24-14-18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3/t15-,16-/m0/s1

InChI Key

RJGDZCCYARNEEL-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C(=O)O[C@@H](C)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CC(C(=O)OC(C)C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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